molecular formula C19H20N4O4 B2985433 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 1095915-85-7

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B2985433
CAS No.: 1095915-85-7
M. Wt: 368.393
InChI Key: LDTNVNGUNKZNGW-UHFFFAOYSA-N
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Description

The compound 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a heterocyclic molecule featuring a pyrazole core substituted with a 2-methoxyphenyl group at position 4 and a methyl group at position 5.

Properties

IUPAC Name

2-[3-hydroxy-4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-18(14-5-3-4-6-16(14)26-2)19(23-22-11)13-8-7-12(9-15(13)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTNVNGUNKZNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. The synthesis may begin with the preparation of key intermediates, such as 3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol. This intermediate is then reacted with ethyl chloroacetate under basic conditions to form the corresponding ester. Subsequent hydrazinolysis of the ester in the presence of hydrazine hydrate yields the target acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of scalable solvents, catalysts, and continuous flow reactors to streamline the synthetic process.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo a variety of chemical reactions:

  • Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

  • Reduction: The compound can be reduced to alter functional groups, potentially leading to different biological activities.

  • Substitution: The aromatic ring and pyrazolyl group can participate in electrophilic or nucleophilic substitution reactions, introducing new substituents or modifying existing ones.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

  • Substitution: Halogenated intermediates and nucleophiles under conditions like heating or reflux.

Major Products

  • Oxidation: Formation of corresponding ketones, aldehydes, or carboxylic acids.

  • Reduction: Hydrogenated derivatives with altered functional groups.

  • Substitution: Substituted derivatives with new functional groups introduced to the aromatic ring or pyrazolyl group.

Scientific Research Applications

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide has diverse applications:

  • Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.

  • Biology: Investigated for its interactions with biological targets and potential as a bioactive molecule.

  • Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, and anticancer activities.

  • Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The compound's effects are thought to involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to observed biological activities. For instance, the hydroxy and methoxyphenyl groups may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets.

Comparison with Similar Compounds

Core Substituent Analysis

  • Target Compound: Pyrazole substituents: 2-methoxyphenyl (position 4), methyl (position 5). Phenoxy group: 3-hydroxy substitution. Functional group: Acetohydrazide.
  • Key Analogues: 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide (CAS 879464-60-5):
  • Pyrazole substituents: 4-methoxyphenyl (position 4), trifluoromethyl (position 5).
  • Molecular formula: C₁₉H₁₇F₃N₄O₄; Molecular weight: 422.36 g/mol .
  • Hydrogen bond donors/acceptors: 4/9; XLogP3: 2.6 . N-(substituted benzylidene)-2-(4-carbamimidoylphenoxy)acetohydrazides:
  • Feature benzylidene groups instead of pyrazole cores, highlighting versatility in hydrazide reactivity . 4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl derivatives:
  • Triazole-based systems with allyl and phenoxymethyl groups, differing in heterocyclic stability .

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl : Trifluoromethyl (electron-withdrawing) increases lipophilicity (XLogP3 = 2.6) and metabolic stability, whereas methyl (electron-donating) may enhance π-π stacking interactions .

Functional Group Reactivity

  • The acetohydrazide moiety enables condensation reactions, forming hydrazones or triazoles, which are critical for bioactivity modulation .

Physicochemical Properties

Property Target Compound CAS 879464-60-5 Benzylidene Analogues
Molecular Weight (g/mol) ~406 (estimated) 422.36 350–450
Hydrogen Bond Donors 4 (estimated) 4 3–5
XLogP3 ~2.2 (estimated) 2.6 1.8–3.0
Rotatable Bonds 6 (estimated) 6 5–8
  • Solubility: The 3-hydroxy phenoxy group enhances water solubility, while trifluoromethyl/methoxy groups increase lipid membrane permeability .

Analytical Characterization

  • Crystallography : Tools like SHELX () resolve crystal structures, critical for understanding substituent orientations .
  • Electronic Analysis: Software such as Multiwfn () evaluates electrostatic potentials and orbital interactions, aiding in reactivity predictions .

Biological Activity

The compound 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazide functional group linked to a pyrazole derivative, which is known for its diverse biological activities. The presence of methoxy and hydroxyl groups enhances its solubility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H20N4O4
Molecular Weight364.39 g/mol
IUPAC NameThis compound
LogP3.5

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study by Ahmad Gulraiz et al. demonstrated that pyrazole derivatives could inhibit the growth of NDM-1-positive bacteria, suggesting a potential for anticancer applications due to their ability to interact with DNA and disrupt cellular processes .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The presence of hydroxyl groups contributes to its ability to donate electrons, thus neutralizing free radicals.

Research Findings:
In vitro studies showed that the compound exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity, potentially due to the pyrazole moiety's interaction with bacterial enzymes.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within the target cells, leading to altered signaling pathways. For instance, it may inhibit key enzymes involved in cell cycle regulation or promote apoptotic pathways through mitochondrial disruption.

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